molecular formula C15H11NO B184190 2-Methylacridine-9-carbaldehyde CAS No. 70401-29-5

2-Methylacridine-9-carbaldehyde

Cat. No.: B184190
CAS No.: 70401-29-5
M. Wt: 221.25 g/mol
InChI Key: PIBZGMVFXCKDER-UHFFFAOYSA-N
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Description

2-Methylacridine-9-carbaldehyde is an organic compound with the molecular formula C15H11NO It is a derivative of acridine, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

It’s used in the synthesis of peptide-acridine/acridone conjugates, which are potential anticancer, antiviral, and antiprion drugs . This suggests that it may interact with targets relevant to these diseases.

Mode of Action

It’s known to be used in the synthesis of peptide-acridine/acridone conjugates , which suggests it may interact with its targets through these conjugates

Biochemical Pathways

Given its use in the synthesis of potential anticancer, antiviral, and antiprion drugs , it’s plausible that it may affect pathways related to these conditions.

Result of Action

Its role in the synthesis of potential anticancer, antiviral, and antiprion drugs suggests it may have effects relevant to these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylacridine-9-carbaldehyde typically involves the reaction of 2-methylacridine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-methylacridine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Methylacridine-9-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 2-Methylacridine-9-carboxylic acid.

    Reduction: 2-Methylacridine-9-methanol.

    Substitution: Various substituted acridine derivatives depending on the electrophile used.

Scientific Research Applications

2-Methylacridine-9-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 2-Methylacridine-9-carbaldehyde, known for its use in the synthesis of dyes and drugs.

    9-Aminoacridine: A derivative of acridine with applications in microbiology and medicine.

    2-Methylacridine: The precursor to this compound, used in various chemical syntheses.

Uniqueness

This compound is unique due to the presence of both a methyl group and an aldehyde group on the acridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methylacridine-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-10-6-7-15-12(8-10)13(9-17)11-4-2-3-5-14(11)16-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBZGMVFXCKDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990609
Record name 2-Methylacridine-9-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70401-29-5
Record name 2-Methyl-9-acridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70401-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylacridine-9-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070401295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylacridine-9-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylacridine-9-carbaldehyde
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